molecular formula C20H24N2O6S B11592899 ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11592899
M. Wt: 420.5 g/mol
InChI Key: DTEMPSVFNOZGDL-UHFFFAOYSA-N
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Description

ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is fused with a trimethoxyphenyl group. The presence of multiple functional groups, including an ethyl ester, a ketone, and methoxy groups, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimido[2,1-b][1,3]thiazine core. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Taq polymerase and telomerase, which are crucial for DNA replication and cell division. Additionally, it can trigger caspase activation, leading to apoptosis (programmed cell death) in cancer cells. The compound also down-regulates ERK2 protein and inhibits ERKs phosphorylation, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
  • ALLYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

Uniqueness

ETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O6S/c1-6-28-19(24)16-11(2)21-20-22(15(23)7-8-29-20)17(16)12-9-13(25-3)18(27-5)14(10-12)26-4/h9-10,17H,6-8H2,1-5H3

InChI Key

DTEMPSVFNOZGDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCS2)C

Origin of Product

United States

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